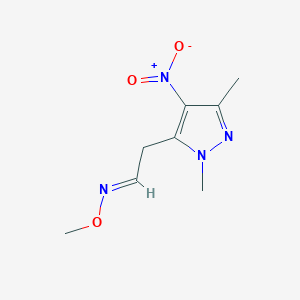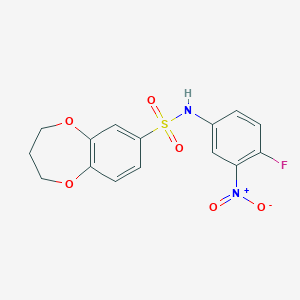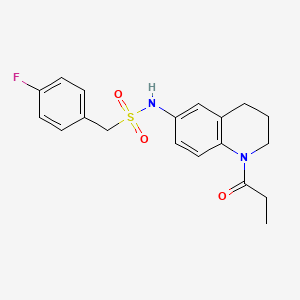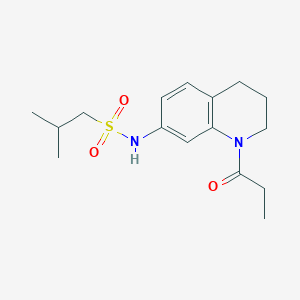
3-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide is a complex organic compound that features a sulfonyl group, a fluorophenyl group, a naphthyl group, and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a naphthyl halide and a thiazole derivative.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Fluorination: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
3-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
3-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the development of specialty chemicals and as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
- 3-((4-chlorophenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide
- 3-((4-bromophenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide
- 3-((4-methylphenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide
Uniqueness
The uniqueness of 3-((4-fluorophenyl)sulfonyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)propanamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and material science.
特性
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S2/c23-16-8-10-17(11-9-16)30(27,28)13-12-21(26)25-22-24-20(14-29-22)19-7-3-5-15-4-1-2-6-18(15)19/h1-11,14H,12-13H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJPSAMEAJFFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Chloro-N-[2-(3-chlorophenoxy)propyl]propanamide](/img/structure/B2611893.png)
![1-[4-(2-Methoxy-phenyl)-4H-[1,2,4]triazol-3-ylmethyl]-piperazine](/img/structure/B2611895.png)




![N-(5-Chloro-2-methoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B2611906.png)
![ethyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2611907.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-1,2-dihydroacenaphthylene-5-carboxamide;hydrochloride](/img/structure/B2611908.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2611910.png)
